molecular formula C14H15NO B2665820 (1S)-1-phenyl-2-(phenylamino)ethan-1-ol CAS No. 1669402-65-6

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol

Cat. No.: B2665820
CAS No.: 1669402-65-6
M. Wt: 213.28
InChI Key: GGMOJBRNGQDSQN-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol is an organic compound characterized by a phenyl group attached to a carbon atom, which is also bonded to a phenylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol typically involves the reaction of a phenylamine derivative with a phenylacetaldehyde derivative under specific conditions. One common method is the reductive amination of phenylacetaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of phenylacetone or benzaldehyde derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-phenyl-2-(phenylamino)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-phenyl-2-phenylethanamine: Lacks the hydroxyl group, leading to different reactivity and applications.

    2-phenyl-2-(phenylamino)ethanol: A structural isomer with different spatial arrangement and properties.

Uniqueness

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets

Biological Activity

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol, also known as (S)-1-phenyl-2-(phenylamino)ethanol, is a chiral compound with significant biological implications. This article explores its biological activity, particularly its potential as an inhibitor of multidrug-resistant bacterial enzymes, and its applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₅NO, featuring a secondary alcohol functional group and an amine group. These structural components contribute to its biological activity and versatility in various chemical reactions.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against multidrug-resistant bacteria. It has been identified as a potential inhibitor of the MCR-1 enzyme, which is associated with resistance to colistin, a last-resort antibiotic. The compound's ability to inhibit MCR-1 has been characterized through molecular docking studies, revealing critical hydrogen bonding interactions with essential amino acids in the enzyme's active site .

Table 1: Summary of Biological Activity Against MCR-1

CompoundConcentration (μM)Inhibition (%)Remarks
This compound25100Complete inhibition of growth in BL21(DE3) expressing mcr-1
Compound 6p25100Most potent among derivatives tested
Compound 6q25100Comparable potency to compound 6p

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological efficacy. Studies have shown that substituents at specific positions on the phenyl ring can significantly influence inhibitory activity against MCR-1. For instance, the introduction of lipophilic groups at certain positions has been linked to increased potency .

Table 2: Structure-Activity Relationship Findings

Substituent PositionModificationEffect on Activity
R₁n-HexylIncreased potency
R₂MethylIncreased potency
R₃MethylDecreased activity
R₄CarboxylEssential for activity

Case Studies and Research Findings

A study published in MDPI detailed the synthesis and evaluation of derivatives of this compound, assessing their activity against MCR-1. The results indicated that compounds retaining a carboxylic acid moiety at specific positions exhibited enhanced inhibitory effects. For example, compounds with n-octyl groups showed superior activity compared to those with shorter alkyl chains .

Another investigation into the pharmacological properties of this compound highlighted its potential role in drug discovery. The presence of pharmacophore groups suggests that this compound could be a valuable scaffold for developing new antibiotics targeting resistant strains .

Properties

IUPAC Name

(1S)-2-anilino-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMOJBRNGQDSQN-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CNC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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